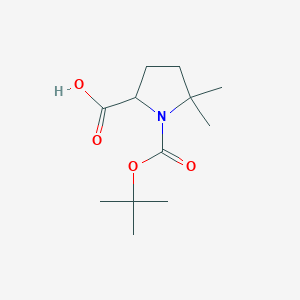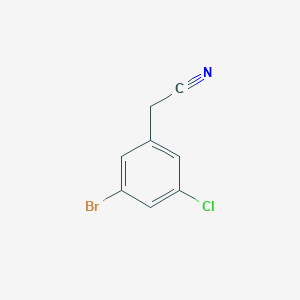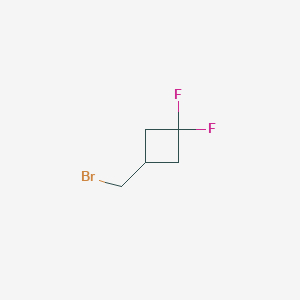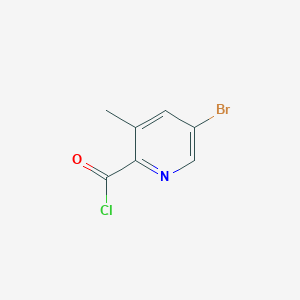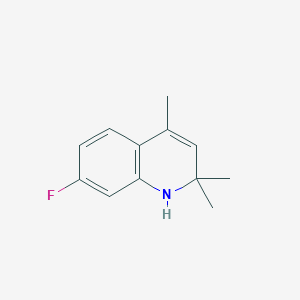
7-Fluor-2,2,4-trimethyl-1,2-dihydrochinolin
Übersicht
Beschreibung
7-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline is a fluorinated derivative of dihydroquinoline. This compound is characterized by the presence of a fluorine atom at the 7th position and three methyl groups at the 2nd and 4th positions of the dihydroquinoline ring.
Wissenschaftliche Forschungsanwendungen
7-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized as an antioxidant in rubber and polymer industries to prevent degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline typically involves the cyclization of para-fluoroaniline with acetone. The reaction is catalyzed by para-toluenesulfonic acid and requires heating. The weight ratio of para-fluoroaniline to para-toluenesulfonic acid is maintained at 1: (0.01-2). Water generated during the reaction is removed by direct distillation or azeotropic distillation with an inert solvent .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be cost-effective, with high raw material conversion rates and yields. It is also environmentally friendly, requiring no special equipment and allowing for easy purification .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products:
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Wirkmechanismus
The mechanism of action of 7-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: It primarily targets enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: The compound modulates pathways related to lipid peroxidation and antioxidant defense, thereby exerting its protective effects.
Vergleich Mit ähnlichen Verbindungen
2,2,4-Trimethyl-1,2-dihydroquinoline: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline: Similar structure but with the fluorine atom at the 6th position, which may alter its reactivity and applications.
Eigenschaften
IUPAC Name |
7-fluoro-2,2,4-trimethyl-1H-quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN/c1-8-7-12(2,3)14-11-6-9(13)4-5-10(8)11/h4-7,14H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBZTCUTBNTDOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=CC(=C2)F)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


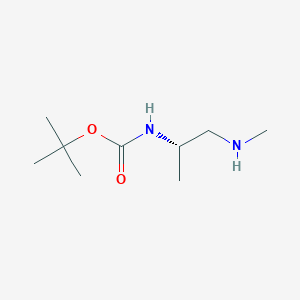
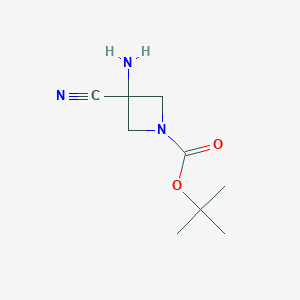
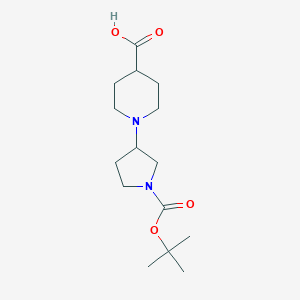
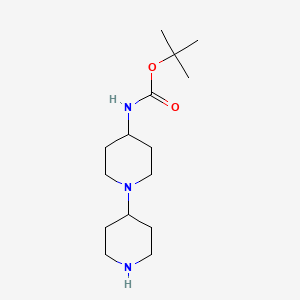
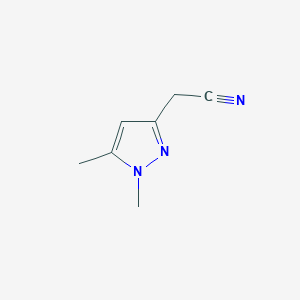
![3-bromo-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1524629.png)
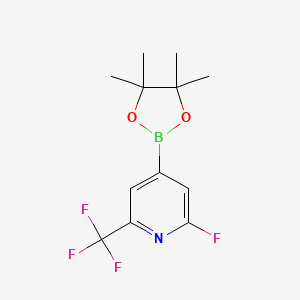
![tert-butyl N-[(4-fluoropiperidin-4-yl)methyl]carbamate](/img/structure/B1524631.png)


